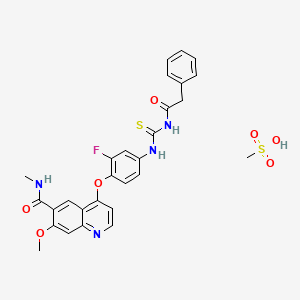
Mésylate de TAS-115
Vue d'ensemble
Description
Le mésylate de TAS-115 est un nouvel inhibiteur oral de la tyrosine kinase multi-récepteur. Il cible plusieurs kinases, notamment MET, le récepteur du facteur de croissance endothélial vasculaire, le récepteur du facteur stimulant les colonies 1 et le récepteur du facteur de croissance dérivé des plaquettes. Ce composé a été développé pour améliorer la continuité de l’administration des médicaments avec une demi-vie relativement courte et est principalement étudié pour son potentiel dans le traitement des tumeurs solides avancées .
Applications De Recherche Scientifique
TAS-115 mesylate has several scientific research applications, particularly in the fields of oncology and immunology. It has shown promising antitumor activity in preclinical and clinical studies, especially against tumors harboring MET abnormalities, osteosarcoma, and bone metastatic tumors . The compound also modulates the tumor immune microenvironment, promoting antitumor immunity and enhancing the efficacy of anti-PD-1 antibody therapy . Additionally, TAS-115 mesylate is used in research to investigate the mechanisms of kinase inhibition and the development of targeted cancer therapies .
Mécanisme D'action
Le mésylate de TAS-115 exerce ses effets en inhibant l’autophosphorylation de plusieurs kinases clés, notamment MET, le récepteur du facteur de croissance endothélial vasculaire, le récepteur du facteur stimulant les colonies 1 et le récepteur du facteur de croissance dérivé des plaquettes . Cette inhibition perturbe les voies de signalisation impliquées dans la croissance tumorale, l’angiogenèse et la modulation immunitaire. Les cibles et les voies moléculaires du composé comprennent la voie de signalisation MET, qui est cruciale pour la prolifération et la survie cellulaires, et la voie du récepteur du facteur de croissance endothélial vasculaire, qui est essentielle pour l’angiogenèse .
Analyse Biochimique
Biochemical Properties
TAS-115 mesylate interacts with various enzymes and proteins, including VEGFR and c-Met/HGFR . It inhibits these kinases, with IC50s of 30 and 32 nM for rVEGFR2 and rMET, respectively .
Cellular Effects
TAS-115 mesylate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting VEGFR and c-Met/HGFR, which are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
TAS-115 mesylate exerts its effects at the molecular level through binding interactions with VEGFR and c-Met/HGFR . It inhibits these kinases, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, TAS-115 mesylate has shown to suppress the progression of MET-inactivated tumor by blocking angiogenesis without toxicity when given every day for 6 weeks .
Dosage Effects in Animal Models
The effects of TAS-115 mesylate vary with different dosages in animal models
Metabolic Pathways
TAS-115 mesylate is involved in the VEGFR and c-Met/HGFR metabolic pathways . It interacts with these enzymes, leading to changes in metabolic flux or metabolite levels.
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles du mésylate de TAS-115 ne sont pas détaillées de manière exhaustive dans la littérature publiquement disponible. On sait que le composé est préparé par une série d’étapes de synthèse organique impliquant la formation du sel de mésylate pour améliorer sa solubilité et sa biodisponibilité . Les méthodes de production industrielle impliqueraient probablement des techniques de synthèse organique à grande échelle, des procédés de purification et des mesures strictes de contrôle de la qualité pour garantir l’efficacité et la sécurité du composé.
Analyse Des Réactions Chimiques
Le mésylate de TAS-115 subit diverses réactions chimiques, impliquant principalement son interaction avec les kinases cibles. Le composé inhibe l’autophosphorylation de MET, du récepteur du facteur de croissance endothélial vasculaire, du récepteur du facteur stimulant les colonies 1 et du récepteur du facteur de croissance dérivé des plaquettes d’une manière compétitive vis-à-vis de l’adénosine triphosphate . Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les tests de kinases et les tests cellulaires pour évaluer les effets inhibiteurs du composé. Les principaux produits formés à partir de ces réactions sont les formes phosphorylées des kinases cibles, qui sont inhibées par le this compound .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de l’oncologie et de l’immunologie. Il a montré une activité antitumorale prometteuse dans des études précliniques et cliniques, en particulier contre les tumeurs présentant des anomalies MET, l’ostéosarcome et les tumeurs métastatiques osseuses . Le composé module également le microenvironnement immunitaire tumoral, favorisant l’immunité antitumorale et améliorant l’efficacité de la thérapie par anticorps anti-PD-1 . De plus, le this compound est utilisé dans la recherche pour étudier les mécanismes d’inhibition des kinases et le développement de thérapies anticancéreuses ciblées .
Comparaison Avec Des Composés Similaires
Le mésylate de TAS-115 est similaire à d’autres inhibiteurs de la tyrosine kinase multi-récepteur, tels que le cabozantinib. Les deux composés inhibent l’activité de la tyrosine kinase de MET et du récepteur du facteur de croissance endothélial vasculaire. Le this compound inhibe également le récepteur du facteur stimulant les colonies 1 et le récepteur du facteur de croissance dérivé des plaquettes, qui ne sont pas ciblés par le cabozantinib . Ce spectre d’inhibition plus large rend le this compound unique et potentiellement plus efficace dans certains types de cancer. D’autres composés similaires comprennent le lévatinib et le pembrolizumab, qui sont utilisés dans des thérapies combinées pour le traitement du cancer .
Propriétés
IUPAC Name |
4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYQWFCUOAVQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1688673-09-7 | |
| Record name | Pamufetinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1688673097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMUFETINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP38X74SWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


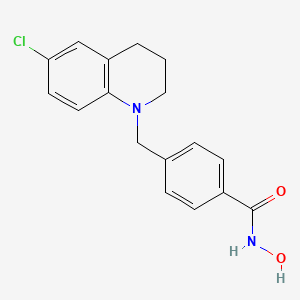


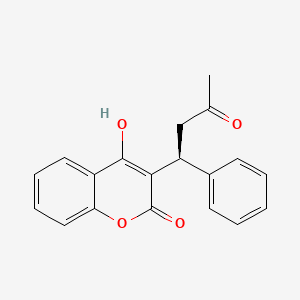
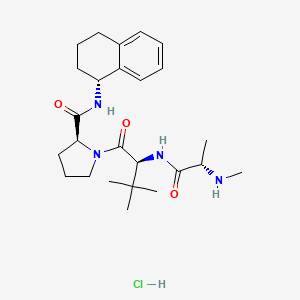
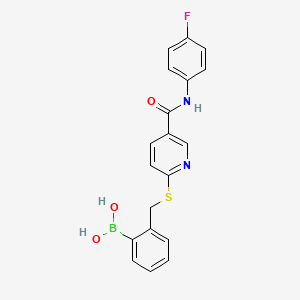
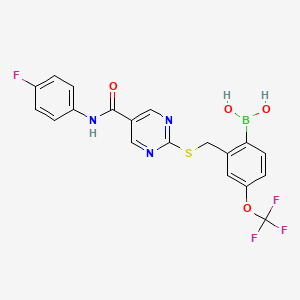
![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)
![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)
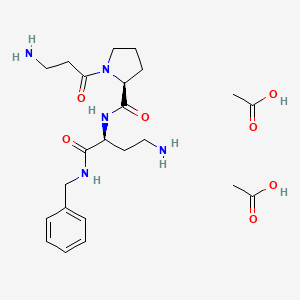
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)
![5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide](/img/structure/B611101.png)
